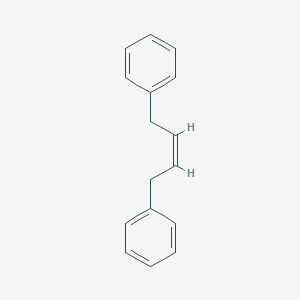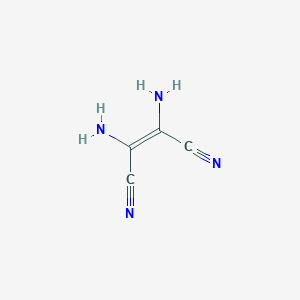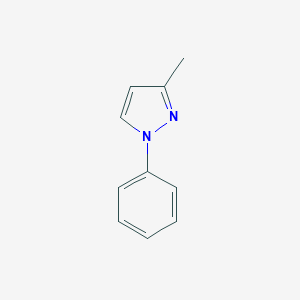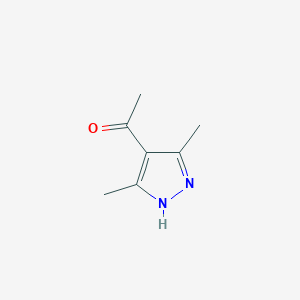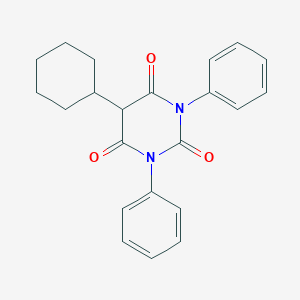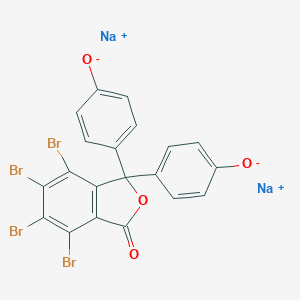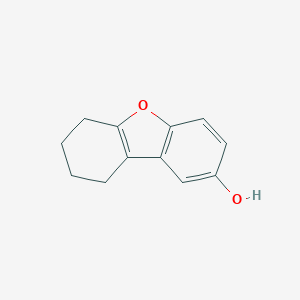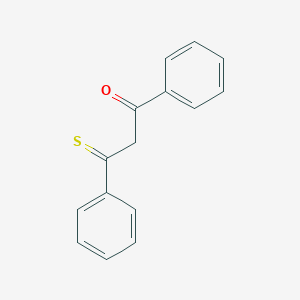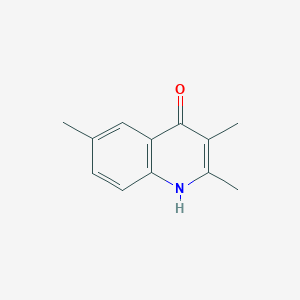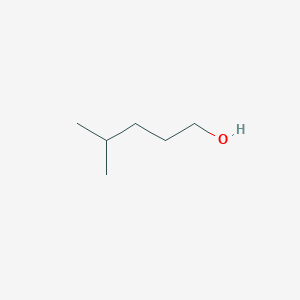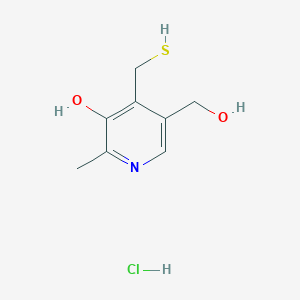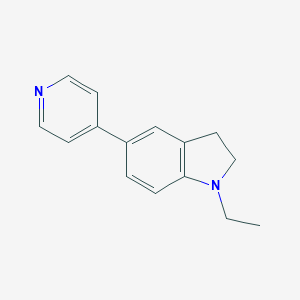
1-Ethyl-5-(4-pyridinyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(4-pyridinyl)indoline, commonly known as Ethylphenidate, is a psychoactive drug that belongs to the class of stimulants. It is a derivative of methylphenidate and has similar effects on the central nervous system. Ethylphenidate has gained popularity in recent years due to its use as a research chemical. It is commonly used in scientific research to study the mechanisms of action of stimulants and their effects on the brain.
作用機序
The exact mechanism of action of Ethylphenidate is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. This results in increased alertness, focus, and energy. Ethylphenidate also blocks the reuptake of these neurotransmitters, which prolongs their effects.
生化学的および生理学的効果
Ethylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. Ethylphenidate can also cause changes in mood, such as increased feelings of euphoria and confidence.
実験室実験の利点と制限
One advantage of using Ethylphenidate in lab experiments is that it is a potent stimulant that produces reliable effects. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using Ethylphenidate is that it is a psychoactive drug that can have effects on behavior and cognition. This can make it difficult to control for these variables in experiments.
将来の方向性
There are a number of future directions for research on Ethylphenidate. One area of interest is the development of new derivatives of Ethylphenidate that have different effects on the brain. Another area of interest is the investigation of the long-term effects of Ethylphenidate use, both in terms of its effects on the brain and its potential for addiction. Finally, there is a need for more research on the use of Ethylphenidate as a therapeutic agent, particularly in the treatment of attention deficit hyperactivity disorder (ADHD).
合成法
The synthesis of Ethylphenidate involves the reaction of methylphenidate with ethanol. This reaction is typically carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
Ethylphenidate is commonly used in scientific research to study the mechanisms of action of stimulants. It is used to investigate the effects of stimulants on the central nervous system, including their effects on neurotransmitter systems such as dopamine and norepinephrine. Ethylphenidate is also used to study the effects of stimulants on behavior, cognition, and memory.
特性
CAS番号 |
1453-85-6 |
|---|---|
製品名 |
1-Ethyl-5-(4-pyridinyl)indoline |
分子式 |
C15H16N2 |
分子量 |
224.3 g/mol |
IUPAC名 |
1-ethyl-5-pyridin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-2-17-10-7-14-11-13(3-4-15(14)17)12-5-8-16-9-6-12/h3-6,8-9,11H,2,7,10H2,1H3 |
InChIキー |
KZECPKKDZONXLR-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
正規SMILES |
CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



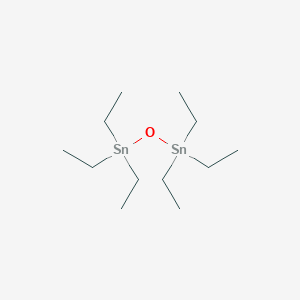
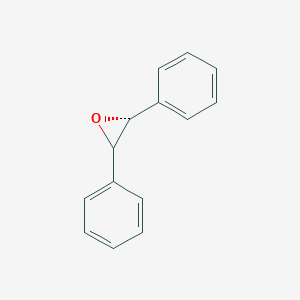
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
